N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide
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Overview
Description
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran moiety linked to a pyridazinone structure via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of the benzofuran-2-carboxylic acid and the pyridazinone derivative.
Formation of Intermediates: The benzofuran-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propylamine in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can take place at the pyridazinone ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenated reagents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the pyridazinone ring.
Substitution: Halogenated pyridazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. Studies are conducted to understand its efficacy and safety in preclinical models.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide
- N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzothiazole-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide stands out due to its benzofuran moiety, which imparts unique electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-20-7-6-17(15-8-11-22-12-9-15)24-25(20)13-3-10-23-21(27)19-14-16-4-1-2-5-18(16)28-19/h1-2,4-9,11-12,14H,3,10,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDQXNNNWFMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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